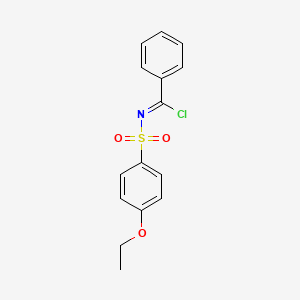
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride is an organic compound with the molecular formula C15H14ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group and a benzenecarbonimidoyl chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride can be synthesized through a multi-step process. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with benzenecarbonimidoyl chloride under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form corresponding sulfonamide and sulfonate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Catalysts: Triethylamine and pyridine are often employed as catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and hydrolysis products .
Applications De Recherche Scientifique
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxybenzenesulfonyl chloride: This compound shares the ethoxybenzenesulfonyl group but lacks the benzenecarbonimidoyl chloride moiety.
Benzenesulfonyl chloride: Similar in structure but without the ethoxy group, making it less versatile in certain reactions.
Uniqueness
N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .
Propriétés
Formule moléculaire |
C15H14ClNO3S |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
(Z)-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b17-15- |
Clé InChI |
SXNWIYKPSXCVMK-ICFOKQHNSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



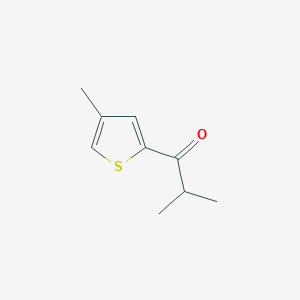
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)

![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
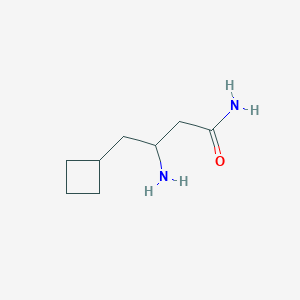



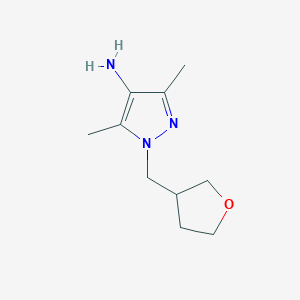

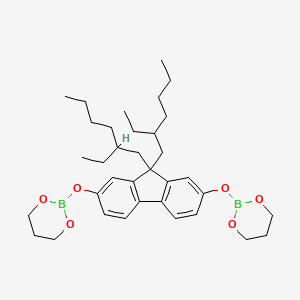
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)

